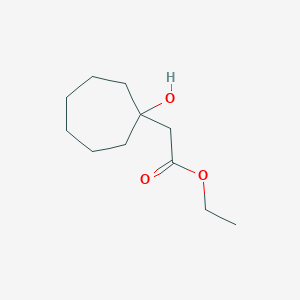

Ethyl 2-(1-hydroxycycloheptyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxycycloheptyl)acetate |

InChI |

InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3 |

InChI Key |

QZXDPJNZSJYJEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCCCCC1)O |

Origin of Product |

United States |

Nomenclature and Advanced Structural Considerations

Systematic IUPAC Nomenclature and Derivation

The systematic name for the compound is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The naming process is as follows:

Identify the Parent Chain : The principal functional group is the ester, which is named as an alkanoate. The parent carboxylic acid is acetic acid. Therefore, the base name is "acetate".

Name the Ester Alkyl Group : The alkyl group attached to the oxygen of the ester is an ethyl group. This gives "Ethyl...acetate".

Name the Substituent on the Acetate (B1210297) : The acetate moiety is substituted at the second carbon (the one attached to the cycloheptyl ring). The substituent is a 1-hydroxycycloheptyl group.

Numbering the Substituent : The cycloheptyl ring is numbered starting from the carbon atom attached to the acetate group, which is carbon 1. This carbon also bears the hydroxyl group.

Assemble the Full Name : Combining these parts, the systematic IUPAC name is Ethyl 2-(1-hydroxycycloheptyl)acetate .

The structure and its components for IUPAC naming are detailed in the table below.

| Component | Identification | Nomenclature |

| Parent Functionality | Ester | ...acetate |

| Alkyl Group of Ester | Two-carbon chain | Ethyl... |

| Parent Acid | Acetic Acid | ...acetate |

| Substituent on Acetate | At carbon 2 | 2-(...)acetate |

| Cyclic Moiety | Seven-membered ring | ...cycloheptyl... |

| Functional Group on Ring | Hydroxyl group at C1 | 1-hydroxy... |

| Point of Attachment | Ring attached at C1 | (1-...) |

| Final Assembly | Combining all parts | This compound |

Stereochemical Aspects: Chiral Centers and Enantiomeric/Diastereomeric Forms

The molecular structure of this compound contains a stereocenter, which gives rise to the possibility of stereoisomerism.

The carbon atom at position 2 of the acetate chain is a chiral center. This is because it is bonded to four different groups:

A hydrogen atom

A carboxyl group (as part of the ethyl ester)

A 1-hydroxycycloheptyl group

The rest of the ethyl acetate chain is considered as a single group for chirality at this center.

However, a closer examination reveals that the primary chiral center is the carbon of the cycloheptyl ring to which both the hydroxyl and the ethyl acetate groups are attached. This carbon (C1 of the cycloheptyl ring) is bonded to:

A hydroxyl group (-OH)

An ethyl acetate group (-CH2COOEt)

Two different pathways around the cycloheptyl ring (-CH2-CH2-CH2- and -CH2-CH2-CH2-).

Therefore, the C1 carbon of the cycloheptyl ring is a stereocenter. This results in the existence of two enantiomers:

(R)-Ethyl 2-(1-hydroxycycloheptyl)acetate

(S)-Ethyl 2-(1-hydroxycycloheptyl)acetate

The absolute configuration of the chiral center in α-hydroxy esters can be determined using various analytical techniques. A common method is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), followed by ¹H NMR analysis. researchgate.net The differences in the chemical shifts of the protons in the resulting diastereomeric esters allow for the assignment of the absolute configuration.

Another technique involves the use of a competing enantioselective conversion (CEC) strategy, where the enantiomers of the α-hydroxy ester react at different rates with a chiral catalyst, and the progress is monitored by NMR. rsc.org The relative reaction rates can be correlated to the absolute configuration of the substrate. rsc.org

The synthesis of this compound can be achieved through various methods, with the Reformatsky reaction being a classic approach. wikipedia.orglibretexts.orgorganic-chemistry.orgnrochemistry.combyjus.com This reaction involves the treatment of cycloheptanone (B156872) with an α-halo ester (such as ethyl bromoacetate) in the presence of zinc metal. nrochemistry.combyjus.com

When substituents are present on the cycloheptyl ring, the approach of the organozinc reagent can be subject to steric hindrance, leading to diastereoselectivity. For the synthesis of the title compound from unsubstituted cycloheptanone, no diastereoselectivity is involved as only one new stereocenter is formed.

To achieve an enantioselective synthesis, a chiral catalyst or auxiliary is required. acs.org For instance, a chiral ligand can be used to coordinate with the zinc enolate in the Reformatsky reaction, influencing the facial selectivity of the addition to the carbonyl group of cycloheptanone. This would result in the preferential formation of one enantiomer over the other.

Conformational Analysis of the Cycloheptyl Moiety and Ester Linkage

The conformational landscape of cycloheptane (B1346806) is complex, with several low-energy conformations. researchgate.netacs.orgacs.org Theoretical calculations and experimental studies have shown that the most stable conformations are the twist-chair (TC) and, to a lesser extent, the chair (C) conformations. researchgate.netresearchgate.net The boat and twist-boat conformations are generally higher in energy.

The energy differences between these conformations are small, leading to a flexible ring system that can readily interconvert between various forms. The twist-chair conformation is generally considered to be the global minimum on the potential energy surface.

The ester linkage also has conformational preferences. The Z-conformation (where the alkyl group of the ester is cis to the carbonyl oxygen) is strongly favored over the E-conformation due to a combination of steric and electronic effects.

The presence of the hydroxyl and ethyl acetate groups at the C1 position of the cycloheptyl ring influences its conformational equilibrium. The bulky ethyl acetate group will preferentially occupy a position that minimizes steric interactions with the rest of the ring.

In a substituted cycloheptane, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The large ethyl acetate group would be expected to favor a pseudo-equatorial orientation to reduce steric strain. The hydroxyl group, being smaller, would have a lesser steric impact, but its orientation could be influenced by intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. Such an interaction could stabilize a conformation that might otherwise be less favorable.

The rotational freedom around the C1-C(acetate) bond will also be influenced by steric hindrance from the adjacent methylene (B1212753) groups of the cycloheptyl ring. The molecule will likely adopt a conformation that minimizes these steric clashes.

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis for Complex Ester and Hydroxyl Functionalities

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For Ethyl 2-(1-hydroxycycloheptyl)acetate, the analysis reveals two primary logical disconnections based on the formation of the key carbon-carbon and carbon-oxygen bonds.

The most direct disconnection is at the Cα-C(OH) bond, which simplifies the molecule into two key synthons: a cycloheptanone (B156872) electrophile and an ethyl acetate (B1210297) enolate nucleophile. This disconnection points to a forward synthesis involving a nucleophilic addition of an ethyl acetate equivalent to the carbonyl group of cycloheptanone. This strategy is embodied by classic reactions such as the Reformatsky reaction.

An alternative disconnection can be made at the C-O bond of the hydroxyl group. This approach suggests a synthetic pathway where the hydroxyl group is introduced at a later stage, for instance, by the oxidation of a precursor like ethyl (cycloheptan-1-yl)acetate. Another variation of this strategy involves the reduction of an α-keto ester, specifically ethyl 2-(cycloheptyl)-2-oxoacetate. This precursor already contains the required carbon skeleton, and the synthesis is simplified to the selective reduction of the ketone functionality to the desired tertiary alcohol.

These retrosynthetic pathways provide a roadmap for the various synthetic strategies discussed in the following sections, highlighting the importance of cycloheptanone and related derivatives as fundamental starting materials.

Direct Synthesis Routes to Alpha-Hydroxy Esters

Direct synthesis routes aim to construct the α-hydroxy ester functionality in a single, efficient step from readily available precursors. These methods are often characterized by their high atom economy and operational simplicity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules without the need for metal catalysts. The α-hydroxylation of carbonyl compounds, including β-keto esters, can be achieved with high enantioselectivity using chiral organocatalysts such as cinchona alkaloids. nih.gov These catalysts, in the presence of an oxidant like a peroxide, facilitate the introduction of a hydroxyl group at the α-position. nih.gov While often applied to β-dicarbonyl compounds, the principles can be extended to the direct oxidation of enolates derived from cycloheptyl acetate derivatives.

Metal-catalyzed transformations offer another robust avenue for α-hydroxylation. Zirconium(IV) complexes, particularly those with chiral salen ligands, have been shown to catalyze the highly enantioselective α-hydroxylation of β-keto esters using cumene (B47948) hydroperoxide as the oxidant. organic-chemistry.org These reactions can provide excellent yields and enantioselectivities and are often scalable. organic-chemistry.org Other metal catalysts, including those based on palladium and gold, can also facilitate the dioxygenation of alkenes or the intermolecular oxidation of alkynes to furnish α-hydroxy ketones, which can be precursors to the target esters. organic-chemistry.org

Table 1: Representative Catalytic α-Hydroxylation Reactions

| Catalyst/Reagent System | Substrate Type | Oxidant | Typical Yield | Ref. |

| Cinchona Alkaloid Derivatives | β-Keto Esters | Peroxides | High | nih.gov |

| Chiral Salen-Zirconium(IV) | β-Keto Esters | Cumene Hydroperoxide | Excellent | organic-chemistry.org |

| Palladium Catalysis | Alkenes | O₂ | Good | organic-chemistry.org |

In recent years, photochemical methods have gained prominence as environmentally benign alternatives to traditional synthetic transformations. Visible-light-induced reactions, in particular, offer mild conditions and avoid the use of stoichiometric and often toxic reagents. One such approach is the catalyst- and additive-free O-H insertion reaction of diazo compounds with water, induced by visible light. organic-chemistry.org This method can produce α-hydroxy esters in good yields with a broad substrate scope and good functional-group tolerance. organic-chemistry.org The reaction can even be performed on a gram scale using a photochemical continuous-flow mode, highlighting its potential for industrial application. organic-chemistry.org

Another innovative, environmentally friendly approach involves the use of molecular oxygen as the ultimate oxidant. semanticscholar.org Electrochemical methods combined with aerobic oxidation can achieve the transition-metal-free dioxygenation of alkenes to provide α-oxygenated ketones. organic-chemistry.org These green chemistry principles are central to developing sustainable synthetic routes for valuable chemical compounds. semanticscholar.org

Table 2: Light-Induced and Green Synthetic Approaches to α-Hydroxy Esters

| Method | Key Reagents | Conditions | Advantages | Ref. |

| O-H Insertion | Diazo compound, Water | Visible Light (Blue LED) | Catalyst-free, additive-free, high yields | organic-chemistry.org |

| Phosphorous Linchpin Strategy | Carboxylic Acid, Alcohol | Visible Light | Photocatalyst-free C-C bond formation | nih.gov |

| Electrochemical Oxidation | Alkene, N-hydroxyimide | Electrolysis, O₂ | Transition-metal-free, eco-friendly | organic-chemistry.org |

Multi-Step Synthesis from Diverse Precursors

Multi-step syntheses provide flexibility in the choice of starting materials and allow for the construction of complex molecules through a series of well-established reactions. For this compound, the most logical multi-step approaches begin with the readily available cycloheptanone.

The most classic and direct method for synthesizing the target molecule from cycloheptanone is the Reformatsky reaction . nrochemistry.comunishivaji.ac.in This reaction involves the treatment of an α-halo ester, such as ethyl bromoacetate (B1195939), with zinc metal to form an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is sufficiently nucleophilic to add to the carbonyl group of a ketone, like cycloheptanone, but is generally unreactive towards the ester functionality, preventing self-condensation. wikipedia.org

The mechanism proceeds via the oxidative addition of zinc into the carbon-halogen bond of ethyl bromoacetate. nrochemistry.com The resulting organozinc intermediate then adds to the cycloheptanone carbonyl through a six-membered chair-like transition state. nrochemistry.comlibretexts.org A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final tertiary α-hydroxy ester, this compound. nrochemistry.comwikipedia.org The reaction is typically carried out in an aprotic solvent like THF or toluene. nrochemistry.comnih.gov

An alternative, though related, strategy involves a Horner-Wadsworth-Emmons reaction between cycloheptanone and triethyl phosphonoacetate to form ethyl 2-cycloheptylideneacetate. orgsyn.org Subsequent hydroxylation of the double bond, for example, through epoxidation followed by ring-opening, would yield the target compound.

Table 3: The Reformatsky Reaction with Cyclic Ketones

| Carbonyl Substrate | α-Halo Ester | Metal | Solvent | Typical Yield | Ref. |

| Cycloheptanone (proposed) | Ethyl bromoacetate | Zinc | Toluene/THF | Good to Excellent | nrochemistry.comunishivaji.ac.in |

| 2-Methylcyclohexanone | Ethyl bromoacetate | Zinc | Ether or Benzene | Good | unishivaji.ac.in |

| General Ketones | Ethyl bromoacetate | Zinc | Toluene | 86% | nrochemistry.com |

An alternative multi-step route involves the preparation and subsequent reduction of an α-keto ester, namely ethyl 2-cycloheptyl-2-oxoacetate . This intermediate can be synthesized through various methods, such as the acylation of a cycloheptane (B1346806) derivative or the oxidation of a related precursor.

Once the α-keto ester is obtained, the key transformation is the selective reduction of the ketone carbonyl group to a hydroxyl group, without affecting the ester functionality. This can be achieved using a variety of reducing agents. Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often suitable for this transformation. For enhanced selectivity, especially in more complex molecules, enzymatic reductions can be employed. Enzymes such as certain dehydrogenases or reductases from microorganisms like Rhodotorula minuta or Candida holmii can catalyze the reduction of α-keto esters to α-hydroxy esters with high chemo- and enantioselectivity. google.com These biocatalytic methods are considered green and sustainable alternatives to traditional chemical reductions.

Approaches Utilizing Rearrangement and Cyclization Reactions

The synthesis of this compound can be strategically approached through reactions that construct the key carbon-carbon bond adjacent to the cycloheptyl ring. A prominent method in this context is the Reformatsky reaction , which condenses ketones, such as cycloheptanone, with α-halo esters like ethyl bromoacetate, using metallic zinc. wikipedia.orgpsiberg.comlibretexts.org

The reaction is initiated by the oxidative addition of zinc dust into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is less reactive than corresponding Grignard reagents or lithium enolates, which prevents self-condensation of the ester. wikipedia.orgpearson.com The organozinc intermediate then adds to the carbonyl group of cycloheptanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester, this compound. libretexts.org

The mechanism proceeds as follows:

Enolate Formation : Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate. The resulting compound can form a dimer structure in the solid state. libretexts.org

Coordination : The carbonyl oxygen of cycloheptanone coordinates to the zinc atom of the enolate.

C-C Bond Formation : A rearrangement occurs within a six-membered chair-like transition state, forming the new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the ketone. libretexts.org

Workup : Acidic workup removes the zinc salts to afford the tertiary alcohol. libretexts.org

While not a rearrangement of the carbocyclic skeleton itself, the Reformatsky reaction represents an atom-efficient strategy to assemble the target structure from readily available precursors. pnas.org Variations of this reaction using other metals like indium or samarium(II) iodide have also been developed to enhance reactivity and selectivity. wikipedia.org

Stereoselective and Asymmetric Synthesis of this compound

Creating enantiomerically pure this compound, which contains a tetrasubstituted chiral center, requires advanced asymmetric synthesis techniques. Key strategies include the asymmetric modification of a prochiral ketone precursor or the resolution of a racemic mixture of the final product.

Catalytic Asymmetric Reductions and Additions

A powerful strategy to install the chiral center is through the catalytic asymmetric reduction of a precursor, ethyl 2-(1-oxocycloheptyl)acetate. This approach transforms a prochiral β-keto ester into the desired chiral β-hydroxy ester.

Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a well-established method for the enantioselective reduction of ketones. researchgate.net Catalysts typically consist of a transition metal (like Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand, such as BINAP or its derivatives. wikipedia.org For the reduction of a β-keto ester, these catalysts can achieve high levels of enantioselectivity, furnishing the chiral alcohol with a specific stereochemistry determined by the chirality of the ligand. wikipedia.orgwikipedia.org The use of hydrogen gas as the reductant makes this an atom-economical process. wikipedia.org

Asymmetric Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which employs readily available hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.orgsigmaaldrich.com Chiral ruthenium complexes are often used to catalyze the transfer of hydrogen to the ketone, producing the chiral alcohol with high enantiomeric excess (ee). sigmaaldrich.com

Asymmetric Additions to Ketones: Another approach involves the enantioselective addition of a nucleophile to the prochiral cycloheptanone. While the Reformatsky reaction is typically not asymmetric, modern catalytic methods can achieve enantioselectivity. For instance, chiral catalysts can be used to mediate the addition of silyl (B83357) enol ethers (derived from ethyl acetate) to ketones in asymmetric aldol (B89426) reactions, yielding tertiary alcohols with high enantiopurity. acs.org

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

When a racemic mixture of this compound is synthesized, its enantiomers can be separated using resolution techniques.

Kinetic Resolution (KR): Kinetic resolution differentiates the two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent. chinesechemsoc.org In the context of the target molecule, an enzyme like a lipase (B570770) can be used to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. units.it This results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated. A major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, dynamic kinetic resolution combines the resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows the entire racemic starting material to be converted, in theory, into a single enantiomer of the product, achieving a 100% theoretical yield. princeton.edu

For a tertiary alcohol like this compound, DKR is challenging due to the steric hindrance around the chiral center. rsc.org However, combined systems using a lipase for the resolution and a metal catalyst (e.g., a ruthenium complex) for the racemization of the alcohol have proven effective for various α- and δ-hydroxy esters. acs.orgnih.govnih.gov The racemization catalyst continuously converts the less reactive alcohol enantiomer back into the racemic mixture, allowing the enzyme to eventually transform all of the starting material into a single, enantiopure acylated product. princeton.edu

| Resolution Strategy | Description | Catalyst/Reagent | Max. Theoretical Yield | Key Feature |

| Kinetic Resolution (KR) | One enantiomer reacts faster than the other with a chiral catalyst. | Lipase (e.g., CAL-B) | 50% | Separates a racemic mixture. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer. | Lipase + Metal Catalyst (e.g., Ruthenium complex) | 100% | Converts the entire racemic mixture to one enantiomer. |

Biocatalytic Approaches for Stereocontrol

Biocatalysis offers a green and highly selective route to chiral molecules under mild reaction conditions. nih.gov Enzymes like lipases and ketoreductases are particularly relevant for synthesizing chiral this compound.

Lipase-Catalyzed Resolution: As mentioned, lipases are highly effective for the kinetic and dynamic kinetic resolution of alcohols. nih.gov Lipases such as Candida antarctica lipase B (CALB) are widely used due to their broad substrate scope and high enantioselectivity. units.it They can catalyze the enantioselective acylation of the racemic alcohol using a simple acyl donor like ethyl acetate, which can also serve as the solvent. units.it

Ketoreductase (KRED)-Catalyzed Reduction: Ketoreductases are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with exceptional stereoselectivity. researchgate.netalmacgroup.com Using a KRED to reduce ethyl 2-(1-oxocycloheptyl)acetate would be a direct and efficient method to obtain a single enantiomer of the target molecule. These enzymatic reactions require a cofactor, typically NADPH or NADH, which must be regenerated in a catalytic cycle. nih.gov This is often achieved using a substrate-coupled system, for instance, by adding glucose and glucose dehydrogenase, or by using isopropanol, which is oxidized to acetone. almacgroup.comnih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can simplify the process. nih.gov

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. pnas.org

Rearrangement and Cycloaddition Reactions: These are considered ideal in terms of atom economy, as all reactant atoms are incorporated into the product, leading to an AE of 100%. pnas.org

Addition Reactions: Catalytic asymmetric hydrogenation (Ketone + H₂) also exhibits 100% atom economy.

Substitution/Condensation Reactions: The Reformatsky reaction (Cycloheptanone + Ethyl bromoacetate + Zn) has a lower atom economy because the zinc is converted into zinc salts (e.g., ZnBr₂), which are stoichiometric byproducts.

Synthetic Efficiency and Green Metrics: Other important metrics include Reaction Mass Efficiency (RME), which accounts for yield, and Process Mass Intensity (PMI), which considers all materials used (including solvents, reagents, and workup chemicals). whiterose.ac.ukmdpi.com

| Synthetic Method | Key Features | Advantages | Disadvantages | Green Chemistry Considerations |

| Reformatsky Reaction | Stoichiometric zinc, C-C bond formation. | Reliable for β-hydroxy ester synthesis. | Poor atom economy due to stoichiometric metal waste (zinc salts). | Generates significant inorganic waste. |

| Catalytic Asymmetric Hydrogenation | Catalytic metal-ligand complex, H₂ as reductant. | High atom economy (100%); high enantioselectivity. | Requires specialized high-pressure equipment; potential for heavy metal contamination. | Use of H₂ is clean; catalytic nature minimizes waste. |

| Biocatalytic Reduction (KRED) | Enzyme catalyst, cofactor regeneration needed. | Very high enantioselectivity; mild, aqueous conditions. | Can have lower volumetric productivity; requires specific enzyme screening. | Inherently green (biodegradable catalyst, often in water). researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Dual catalyst system (enzyme + metal). | High theoretical yield (100%) from racemate. | Requires careful optimization of two compatible catalytic systems. | Combines green biocatalysis with chemocatalysis; efficiency reduces overall waste. |

Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Ester Moiety

The ethyl ester functional group is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification, which can be catalyzed by either acid or base. wikipedia.org

Ester hydrolysis is the reaction of an ester with water to produce a carboxylic acid and an alcohol. wikipedia.orgucalgary.ca

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com To drive the reaction toward the products (carboxylic acid and alcohol), an excess of water is typically used. chemistrysteps.com The mechanism proceeds through several steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. ucalgary.cayoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy (–OEt) groups, converting it into a good leaving group (ethanol). ucalgary.ca

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol (B145695) molecule. ucalgary.ca

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): Unlike the acid-catalyzed process, base-catalyzed hydrolysis is an irreversible reaction. wikipedia.orgchemistrysteps.com It is "promoted" by the base (e.g., NaOH), which is consumed in stoichiometric amounts. wikipedia.orgyoutube.com

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. wikipedia.orgucalgary.ca

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group and forming the carboxylic acid. wikipedia.orgucalgary.ca

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step forms a carboxylate salt and ethanol. ucalgary.cachemistrysteps.com The irreversibility of this final step drives the entire reaction to completion. chemistrysteps.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com In this reaction, the alkoxy group of the ester is exchanged with the alkoxy group of the reacting alcohol. masterorganicchemistry.com

For Ethyl 2-(1-hydroxycycloheptyl)acetate, reaction with a different alcohol (R'OH) would yield a new ester, (1-hydroxycycloheptyl)acetate-R', and ethanol. The reaction is an equilibrium process, and to favor the formation of the desired product, the reacting alcohol (R'OH) is often used in large excess or the ethanol by-product is removed as it forms. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The carbonyl group is first protonated to increase its electrophilicity, followed by nucleophilic attack from the new alcohol, proton transfer, and elimination of the original alcohol (ethanol). wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic alkoxide (R'O⁻), generated by deprotonating the new alcohol with a strong base. The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide group (EtO⁻). masterorganicchemistry.com

Transesterification is a commercially significant process, notably used in the synthesis of polyesters and in the production of biodiesel from vegetable oils (triglycerides). wikipedia.orgmdpi.compsu.edu

| Reaction | Catalyst | Key Characteristics | Products from this compound |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Reversible equilibrium; requires excess water | 2-(1-hydroxycycloheptyl)acetic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH) | Irreversible; consumes base | Sodium 2-(1-hydroxycycloheptyl)acetate + Ethanol |

| Transesterification | Acid or Base | Reversible equilibrium; requires excess of new alcohol | New Ester + Ethanol |

Reduction Reactions of the Ester Functional Group

The ester functional group in this compound is susceptible to reduction by various chemical reagents, primarily yielding alcohols. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. Initially, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the ethoxide group (⁻OEt) is eliminated, resulting in the formation of an intermediate aldehyde. Under the reaction conditions, this aldehyde is immediately and rapidly reduced further by another equivalent of hydride to form a primary alcohol upon acidic workup.

Table 1: Common Reducing Agents for Ester Reduction

| Reducing Agent | Product from this compound | Selectivity | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-(1-hydroxycycloheptyl)ethanol | Low | A powerful, non-selective reducing agent that reduces the ester to a primary alcohol. |

| Diisobutylaluminium hydride (DIBAL-H) | 2-(1-hydroxycycloheptyl)acetaldehyde | High | Can selectively reduce the ester to an aldehyde at low temperatures. |

The use of less reactive, sterically hindered reducing agents can allow for the partial reduction of the ester to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a notable example. When the reaction is carried out at low temperatures (e.g., -78 °C), the tetrahedral intermediate formed after the initial hydride attack is stable. It does not collapse to the aldehyde until the acidic workup is performed, at which point the reaction is already quenched, preventing further reduction to the alcohol. This method provides a pathway to synthesize 2-(1-hydroxycycloheptyl)acetaldehyde.

Regioselectivity and Chemoselectivity in Reactions Involving Multiple Functional Groups

This compound possesses two key functional groups: a tertiary hydroxyl group and an ethyl ester. This bifunctionality necessitates careful consideration of regioselectivity and chemoselectivity in any chemical transformation.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this molecule's synthesis via the Reformatsky reaction, high chemoselectivity is observed. The organozinc reagent, or 'Reformatsky enolate', formed from ethyl bromoacetate (B1195939) and zinc is a soft nucleophile. wikipedia.org It selectively attacks the electrophilic carbonyl carbon of the ketone (cycloheptanone) rather than the carbonyl carbon of the ester (ethyl bromoacetate). Reformatsky enolates are less reactive than their lithium enolate or Grignard reagent counterparts, which prevents nucleophilic addition to the ester group of another molecule of the haloester. wikipedia.org This inherent selectivity is crucial for the successful synthesis of the target β-hydroxy ester without polymerization or side reactions involving the ester functionality.

When considering reactions of this compound itself, for instance, in an oxidation reaction, a reagent must be chosen that can selectively oxidize the tertiary alcohol without affecting the ester, or vice-versa. Similarly, in a reduction reaction as described in section 4.2.3, reagents like sodium borohydride (B1222165) (NaBH₄) would typically not react with the ester group but could potentially react with other functional groups if they were present, highlighting the importance of chemoselective reagents.

Regioselectivity , the preference for a reaction to occur at one specific site over another, is primarily relevant to the formation of the molecule. In the key carbon-carbon bond-forming step of its synthesis (the Reformatsky reaction), the nucleophilic attack occurs exclusively at the carbonyl carbon of cycloheptanone (B156872), and the new bond is formed between this carbon and the α-carbon of the ethyl acetate (B1210297) moiety.

Mechanisms of Key Synthetic Steps Employed in its Preparation

The most direct and common method for the preparation of this compound is the Reformatsky reaction . psiberg.combyjus.com This organometallic reaction involves the reaction of an α-haloester with a carbonyl compound, in this case, cycloheptanone and ethyl bromoacetate, in the presence of metallic zinc. byjus.com

The mechanism proceeds through several distinct steps:

Formation of the Organozinc Reagent (Reformatsky Enolate): The reaction begins with the oxidative addition of activated zinc metal into the carbon-bromine bond of ethyl bromoacetate. wikipedia.orgnrochemistry.com This insertion forms an organozinc intermediate, properly referred to as an ethyl bromozincacetate. These reagents can exist as dimers in the solid state. wikipedia.orgpsiberg.com This step is crucial as it generates the carbon-based nucleophile required for the subsequent addition.

Nucleophilic Addition to the Carbonyl Group: The formed organozinc reagent then acts as a nucleophile. The oxygen atom of the cycloheptanone carbonyl group coordinates to the zinc atom. wikipedia.org This is followed by a nucleophilic attack of the α-carbon of the organozinc reagent on the electrophilic carbonyl carbon of cycloheptanone. This addition typically proceeds through a six-membered chair-like transition state, leading to the formation of a new carbon-carbon bond. wikipedia.orgnrochemistry.com The product of this step is a zinc alkoxide.

Acidic Workup: The final step involves the hydrolysis of the zinc alkoxide intermediate by the addition of an aqueous acid (e.g., dilute HCl or H₂SO₄). wikipedia.org This protonates the alkoxide to yield the final β-hydroxy ester, this compound, and zinc(II) salts, which are subsequently removed during the purification process. wikipedia.org

The use of zinc is a key feature of this reaction, as it is reactive enough to form the enolate from the α-haloester but not so reactive as to readily attack the ester functional group, ensuring the high chemoselectivity discussed previously. byjus.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of Ethyl 2-(1-hydroxycycloheptyl)acetate, delineating the precise arrangement of its constituent atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. Due to the absence of published experimental spectra for this compound, the following assignments are predicted based on established chemical shift values for analogous structures, including cycloheptanol (B1583049), ethyl acetate (B1210297), and substituted cycloalkanes. chemicalbook.comchemicalbook.comyoutube.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group and the cycloheptyl ring. The methylene (B1212753) protons of the acetate group (H-2) are diastereotopic due to the adjacent chiral center (C-1) and would ideally appear as a pair of doublets, though they may resolve as a singlet or a complex multiplet. The cycloheptyl protons would present as a series of broad, overlapping multiplets in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~2.50 | s (or ABq) | - |

| H-3, H-3' to H-8, H-8' | ~1.50 - 1.80 | m | - |

| -OH | Variable | br s | - |

| -OCH₂CH₃ | ~4.15 | q | ~7.1 |

| -OCH₂CH₃ | ~1.25 | t | ~7.1 |

Predicted values are based on typical shifts for similar functional groups. s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet, ABq = AB quartet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, ten distinct signals are anticipated. The carbonyl carbon of the ester and the quaternary carbon of the cycloheptyl ring bearing the hydroxyl group are expected to be the most downfield signals, aside from the solvent peak.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~173 |

| C-2 (-CH₂-) | ~45 |

| C-1' (Quaternary C-OH) | ~75 |

| C-2'/C-7' | ~40 |

| C-3'/C-6' | ~28 |

| C-4'/C-5' | ~22 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

Predicted values are based on typical shifts for similar functional groups. chemicalbook.comchemicalbook.comcompoundchem.com

Two-dimensional NMR experiments are indispensable for unambiguously assigning the predicted signals and confirming the molecular structure by revealing scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the ethyl group's methylene (quartet at ~4.15 ppm) and methyl (triplet at ~1.25 ppm) protons. youtube.com Additionally, complex cross-peaks would be observed among the cycloheptyl ring protons, helping to trace the connectivity within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the carbon signal at ~61 ppm would show a cross-peak with the proton quartet at ~4.15 ppm, confirming their assignment to the -OCH₂- group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.net Key HMBC correlations would include:

The methylene protons (H-2) at ~2.50 ppm showing a correlation to the carbonyl carbon (C-1) at ~173 ppm and the quaternary carbon (C-1') at ~75 ppm.

The ethyl methylene protons (-OCH₂-) at ~4.15 ppm correlating to the carbonyl carbon (C-1) at ~173 ppm.

The cycloheptyl protons adjacent to the quaternary center (H-2'/H-7') correlating to the quaternary carbon (C-1').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing critical information for stereochemical and conformational analysis. acs.org For a cyclic system like cycloheptane (B1346806), NOESY can help determine the relative orientation of substituents. For instance, correlations between the acetate methylene protons (H-2) and specific protons on the cycloheptyl ring would reveal the preferred orientation of the acetate side chain relative to the ring.

The cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium of several low-energy conformations, primarily twist-chair and twist-boat forms. researchgate.netacs.org Advanced NMR experiments are vital for characterizing this dynamic behavior in solution.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamic conformational exchange. At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each major conformer, providing insights into their relative populations and the energy barriers of interconversion. sikhcom.net

NOESY and ROESY: Quantitative analysis of Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peak intensities can provide estimates of inter-proton distances. acs.orgnih.gov These experimentally derived distance restraints can be used in conjunction with computational molecular modeling to generate a representative ensemble of solution-state conformations, offering a detailed picture of the molecule's three-dimensional structure and flexibility. unimi.itacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. measurlabs.com This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₈O₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula. This technique is highly effective for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₈O₃]⁺ | 186.1256 |

| [C₁₀H₁₉O₃]⁺ ([M+H]⁺) | 187.1334 |

Under Electron Ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation, providing structural confirmation. The fragmentation pathways are predicted based on the known behavior of alcohols, esters, and cyclic alkanes. libretexts.orglibretexts.org

Key fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, which would result in a fragment ion at m/z 168. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing quaternary carbon is a probable pathway. This could lead to the loss of the acetate side chain or ring fragmentation.

Ester Fragmentation: Esters typically fragment via cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org

Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would lead to an acylium ion at m/z 141.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion is also possible.

Ring Fragmentation: The cycloheptyl ring can undergo fragmentation, often initiated by the cleavage of the bond alpha to the hydroxyl group, leading to a series of smaller fragment ions corresponding to the loss of ethylene (B1197577) or other neutral fragments. A prominent peak resulting from the loss of water from cycloheptanol is often observed. nist.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cycloheptanol |

| Ethyl acetate |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides a definitive fingerprint of a molecule by probing the vibrations of its chemical bonds. For this compound, IR and Raman spectroscopy are complementary techniques used to confirm the presence of its key functional groups: a hydroxyl group (-OH), an ester group (-CO-O-), and a cycloheptyl aliphatic ring.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying the hydroxyl and carbonyl functionalities. The most characteristic absorption bands expected in the IR spectrum are:

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aliphatic C-H stretching vibrations from the cycloheptyl ring and the ethyl group will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=O Stretch: A very strong and sharp absorption peak corresponding to the ester carbonyl group is expected between 1750-1735 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretches: Two distinct C-O stretching vibrations associated with the ester linkage are predicted in the fingerprint region, typically around 1300-1000 cm⁻¹.

Raman Spectroscopy measures light scattering and is highly sensitive to non-polar, symmetric bonds, making it ideal for analyzing the carbon backbone of the cycloheptyl ring. nih.gov While some vibrations are active in both IR and Raman, their intensities can differ significantly. kurouskilab.com In the Raman spectrum of this compound:

The C=O stretch is typically weaker than in the IR spectrum.

The C-C and C-H vibrations of the cycloheptyl ring will be prominent, providing insight into the ring's conformation. aip.orgacs.org Studies on similar cyclic molecules like cyclohexane (B81311) and cycloheptanone (B156872) have shown that the vibrational spectra can provide evidence for their conformational properties. aip.orgacs.orgustc.edu.cn

The combination of both techniques provides a robust confirmation of the compound's molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |

| Aliphatic (Ring/Ethyl) | C-H Stretch | 2950 - 2850 | Strong | Strong |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Very Strong | Medium |

| Aliphatic (Ring/Ethyl) | CH₂ Bend | ~1465 | Medium | Medium |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong | Medium-Weak |

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatography is the cornerstone for assessing the purity of chemical compounds and for separating stereoisomers. A multi-faceted approach using both gas and liquid chromatography is necessary for the complete characterization of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for assessing purity and identifying volatile impurities. wpmucdn.com Method development would focus on optimizing separation efficiency and peak shape.

A typical GC method would involve:

Column: A mid-polarity capillary column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase, provides a good balance of interactions for separating the target analyte from potential impurities.

Temperature Program: A gradient temperature program is essential for analyzing compounds with a relatively high boiling point, such as long-chain esters. researchgate.netresearchgate.net An initial oven temperature held for a short period, followed by a ramp to a higher final temperature, ensures the elution of all components with good resolution.

Detector: A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds and is ideal for purity assessment. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice. sciopen.com

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Detector | FID at 300 °C or MS (scan range 40-400 m/z) |

High-Performance Liquid Chromatography (HPLC) is a complementary technique for purity analysis, especially for non-volatile impurities or thermally sensitive compounds. Since this compound lacks a significant UV chromophore, detection is a key challenge. wiley.comveeprho.com

Reversed-phase HPLC (RP-HPLC) is the most common approach:

Column: A C18 or C8 stationary phase would be effective.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard.

Detector: Due to the lack of UV absorbance, a universal detector is required. nu.edu.om A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are highly sensitive options for non-chromophoric compounds. researchgate.netresearchgate.net Alternatively, detection at a low UV wavelength (e.g., <210 nm) may be possible, but with limited sensitivity.

| Parameter | Condition |

|---|---|

| Column | 150 mm x 4.6 mm ID, 3.5 µm particle size (e.g., C18) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min |

| Flow Rate | 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

Chiral Chromatography for Enantiomeric Excess Determination

The C1 carbon of the cycloheptyl ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral chromatography is essential to separate these enantiomers and determine the enantiomeric excess (ee), a critical measure of stereochemical purity. phenomenex.com

The separation is achieved using a Chiral Stationary Phase (CSP). The development of a chiral separation method is often an empirical process involving screening various columns and mobile phases. shimadzu.com

Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile and represent the first choice for screening. phenomenex.com These columns can separate a wide range of chiral compounds, including alcohols and esters.

Mobile Phase: Normal phase (e.g., hexane/isopropanol (B130326) mixtures), polar organic (e.g., acetonitrile/methanol), or reversed-phase conditions can be employed depending on the specific CSP and analyte.

Analysis: Once a separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula:

ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

An alternative approach involves the derivatization of the racemic alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govchiralpedia.com

| Chiral Stationary Phase (Example) | Mobile Phase System (Screening) | Mode |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol mixtures (e.g., 90:10, 80:20) | Normal Phase |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile / Methanol mixtures | Polar Organic |

| Cellulose tris(4-methylbenzoate) | Methanol / Water mixtures | Reversed-Phase |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of Ethyl 2-(1-hydroxycycloheptyl)acetate. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can predict the three-dimensional arrangement of atoms with high accuracy. The calculations would typically involve optimizing the geometry of the molecule to find its most stable structure, which corresponds to the minimum energy on the potential energy surface.

Furthermore, quantum chemical calculations can elucidate the electronic properties of this compound. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into its reactivity. Other electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from a quantum chemical calculation, is presented below.

| Parameter | Value |

| C-C bond length (cycloheptyl ring) | ~1.54 Å |

| C-O bond length (hydroxyl group) | ~1.43 Å |

| C=O bond length (ester group) | ~1.23 Å |

| C-O-C bond angle (ester group) | ~116° |

| O-H bond length (hydroxyl group) | ~0.96 Å |

Detailed Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the cycloheptyl ring and the rotatable bonds in the acetate (B1210297) side chain of this compound give rise to a complex conformational landscape. Conformational analysis aims to identify all possible spatial arrangements of the atoms (conformers) and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational search are often visualized as a potential energy surface, where the energy of the molecule is plotted against the rotational angles of the bonds. The low-energy regions on this surface correspond to the most stable conformers. By identifying these energy minima, the most likely shapes of the molecule at a given temperature can be determined.

For this compound, the conformational analysis would focus on the various puckering modes of the cycloheptyl ring (e.g., chair, boat, twist-chair) and the orientation of the ethyl acetate side chain. The presence of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can significantly influence the stability of certain conformers.

Below is a hypothetical table summarizing the relative energies of different conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| 1 | 0.00 | Global minimum, likely stabilized by an intramolecular hydrogen bond |

| 2 | 1.25 | Different cycloheptyl ring pucker |

| 3 | 2.50 | Different orientation of the ethyl group |

| 4 | 4.75 | Higher energy conformer with steric hindrance |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the reaction pathways of key transformations involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the esterification reaction to form this compound from 1-hydroxycycloheptylacetic acid and ethanol (B145695) could be modeled. The calculations would involve finding the structures of the reactants, the transition state, and the products. The transition state would likely involve the formation of a tetrahedral intermediate.

By calculating the energies of these species, the reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction. For instance, it can show whether the reaction is exothermic or endothermic and provide an estimate of the reaction rate constant.

A hypothetical reaction energy profile for a key transformation is summarized in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Products | -10.0 |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental results.

For instance, the vibrational frequencies calculated from a frequency analysis can be used to generate a theoretical IR spectrum. The calculated frequencies and their corresponding intensities can be compared with the peaks in an experimental IR spectrum to assign the vibrational modes of the molecule.

Similarly, NMR chemical shifts can be calculated and compared with experimental NMR data. This can help in the assignment of the signals in the NMR spectrum to specific atoms in the molecule. The good agreement between the predicted and experimental spectra would provide confidence in the accuracy of the calculated molecular structure and electronic properties.

The following table presents a hypothetical comparison of calculated and experimental spectroscopic data.

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| IR Frequency (C=O stretch) | 1730 cm⁻¹ | 1735 cm⁻¹ |

| ¹H NMR Chemical Shift (hydroxyl proton) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR Chemical Shift (carbonyl carbon) | 172.0 ppm | 171.5 ppm |

Applications in Chemical Synthesis and Materials Science Non Biological

Ethyl 2-(1-hydroxycycloheptyl)acetate as a Versatile Synthetic Intermediate

This compound is a valuable bifunctional molecule in organic synthesis, primarily synthesized through the Reformatsky reaction. nrochemistry.comthermofisher.com This reaction involves the condensation of cycloheptanone (B156872) with an α-halo ester, such as ethyl bromoacetate (B1195939), in the presence of metallic zinc. nrochemistry.comthermofisher.com The resulting β-hydroxy ester structure contains two key functional groups: a tertiary hydroxyl group and an ethyl ester. This duality allows it to serve as a versatile starting material for a variety of chemical transformations.

The reactivity of these two functional groups can be selectively targeted to build more complex molecular architectures. The hydroxyl group can undergo reactions such as dehydration or oxidation (under forcing conditions), while the ester group can be hydrolyzed, reduced, or undergo transesterification. This versatility makes the compound a useful building block for creating a range of cycloheptane-based derivatives. Its structural analog, ethyl 2-(1-hydroxycyclopentyl)acetate, is noted as an important intermediate in organic synthesis, highlighting the utility of this class of compounds. The Reformatsky reaction itself is considered a robust alternative to the classic aldol (B89426) reaction, particularly effective with sterically hindered ketones like cycloheptanone, further underscoring the accessibility and utility of this intermediate. nrochemistry.com

Derivatization to Access Novel Compounds with Unique Architectures

The presence of both a hydroxyl and an ester group in this compound opens multiple pathways for derivatization to generate novel compounds.

Dehydration Reactions: The tertiary hydroxyl group can be eliminated with an adjacent proton from either the cycloheptyl ring or the acetate (B1210297) side chain under acidic or basic conditions. pressbooks.pubjove.com This dehydration process typically yields a mixture of α,β-unsaturated and β,γ-unsaturated esters. The formation of the conjugated α,β-unsaturated product, ethyl (cycloheptylidene)acetate, is often favored due to the thermodynamic stability of the conjugated system. pressbooks.pub However, the formation of ethyl (cyclohept-1-en-1-yl)acetate (B13395176) is also possible. Such unsaturated esters are valuable intermediates in their own right, for instance, in Michael addition reactions.

Oxidation of the Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. byjus.comyoutube.com Oxidation is not possible without breaking carbon-carbon bonds, which would require harsh reaction conditions. byjus.com This inherent stability can be synthetically useful when selective modification of the ester group is desired without affecting the alcohol.

Modifications of the Ester Group: The ethyl ester functionality can be readily transformed.

Hydrolysis: Basic or acidic hydrolysis will convert the ester into the corresponding β-hydroxy carboxylic acid, (1-hydroxycycloheptyl)acetic acid.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the ethyl group with other alkyl or aryl groups, allowing for the synthesis of a library of different esters.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a diol, 2-(1-hydroxycycloheptyl)ethanol.

These transformations allow chemists to use this compound as a scaffold to introduce new functionalities and create diverse molecular structures.

| Reaction Type | Reagents & Conditions | Resulting Compound(s) | Notes |

|---|---|---|---|

| Dehydration | Acid (e.g., H₂SO₄) or Base (e.g., NaH), Heat | Ethyl (cycloheptylidene)acetate and Ethyl (cyclohept-1-en-1-yl)acetate | Often yields a mixture of isomers. google.com |

| Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | (1-hydroxycycloheptyl)acetic acid | Cleaves the ester to form a carboxylic acid. |

| Transesterification | Alcohol (R-OH), Acid or Base catalyst | Alkyl 2-(1-hydroxycycloheptyl)acetate | Swaps the ethyl group for a different alkyl group. |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | 2-(1-hydroxycycloheptyl)ethanol | Reduces the ester group to a primary alcohol. |

Role as a Chiral Building Block in Non-Biological Target Molecule Synthesis

The synthesis of this compound via the Reformatsky reaction generates a chiral center at the C1 position of the cycloheptyl ring, the carbon atom bonded to both the hydroxyl group and the acetate side chain. In a standard synthesis, the product is a racemic mixture of (R) and (S) enantiomers. However, access to enantiomerically pure forms of β-hydroxy esters is crucial as they are key intermediates for the synthesis of important bioactive molecules and complex natural products. nih.govresearchgate.net

There are two primary strategies to obtain enantiopure this compound:

Asymmetric Synthesis: Modern variations of the Reformatsky reaction employ chiral ligands to control the stereochemical outcome of the reaction. acs.org By using a chiral prolinol-based ligand in a dimethylzinc-mediated reaction with aldehydes and ketones, β-hydroxy esters have been synthesized with high yields and excellent enantiomeric excess (up to 95% ee). acs.org This approach builds the desired stereocenter directly, avoiding the need for resolving a racemic mixture.

Kinetic Resolution: A racemic mixture of the β-hydroxy ester can be resolved. Kinetic resolution involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For instance, non-enzymatic acylative kinetic resolution using a planar-chiral DMAP catalyst can effectively separate enantiomers of various β-hydroxy esters, yielding both the unreacted alcohol and the acylated product in high enantiomeric excess. nih.govresearchgate.net Alternatively, the diastereomeric mixture formed by reacting the racemic alcohol with a chiral acid can be separated using standard chromatography techniques like HPLC. tcichemicals.com The separated enantiomers can then serve as valuable chiral building blocks for the asymmetric synthesis of more complex target molecules. researchgate.netresearchgate.net

Potential Applications in Polymer Chemistry or Specialty Chemicals

While specific applications of this compound in polymer science are not widely documented, its structure suggests potential utility in several areas.

Polymer Chemistry: The bifunctional nature of the molecule makes it a candidate for step-growth polymerization. The hydroxyl group can react with dicarboxylic acids or their derivatives to form polyesters. Furthermore, the ester group could be hydrolyzed to the carboxylic acid, which could then react with diols. The bulky cycloheptyl group would likely impart unique properties to the resulting polymer, such as increased thermal stability or altered solubility, compared to linear analogs. The molecule could also be chemically modified, for example, by converting it into an acrylate (B77674) or methacrylate (B99206) monomer for use in chain-growth polymerization. Homopolymers of monomers like 2-ethylhexyl acrylate are known for their low glass transition temperatures and good film-forming properties. ias.ac.in

Specialty Chemicals: Esters are widely used as specialty chemicals, and this compound fits the profile for several potential applications.

Plasticizers: Many specialty esters are used as plasticizers to increase the flexibility and durability of polymers like PVC. valtris.comindusvalleychemical.com Effective plasticizers typically have a polar component for compatibility and a nonpolar component to increase free volume. irispublishers.com The structure of this compound, with its ester and hydroxyl groups (polar) and cycloheptyl ring (nonpolar), suggests it could function as a plasticizer.

Solvents and Coatings: Its analog, ethyl (1-hydroxycyclohexyl)acetate, is noted for its potential use as a thinner for solvents, coatings, and resins. Ethyl acetate itself is considered an environmentally friendly "green solvent." mdpi.com

Fragrance Intermediates: Many cyclic esters have applications in the fragrance industry. The cycloheptane (B1346806) moiety could be a precursor to compounds with desirable odor profiles.

Use in Advanced Analytical Method Development (e.g., as a standard, in chromatographic separations)

In analytical chemistry, well-characterized compounds serve as essential reference standards for method development and validation. This compound can fulfill this role, particularly in the analysis of products from Reformatsky or aldol-type reactions.

Chromatographic Standard: In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound can be used as a reference standard to develop separation methods for β-hydroxy esters. Its known structure and molecular weight allow for the calibration of retention times and detector response, enabling the accurate quantification of reaction products in complex mixtures. For GC analysis, derivatization of the hydroxyl group may be necessary to increase volatility. journalajacr.com

Method Development for Chiral Separations: As a chiral compound typically produced as a racemate, it is an ideal test analyte for developing and optimizing chiral separation techniques. rsc.org Analytical chemists can use the racemic mixture to screen different chiral stationary phases (CSPs) in HPLC or chiral additives in capillary electrophoresis to find conditions that achieve baseline resolution of the (R) and (S) enantiomers. nih.gov The successful separation of its enantiomers would serve as a benchmark for the analytical method's effectiveness.

Mass Spectrometry: In mass spectrometry, the compound can be used to establish fragmentation patterns typical for cyclic β-hydroxy esters, aiding in the structural elucidation of unknown analogs identified in reaction screenings or natural product extracts.

While it may be a specialized compound, its defined structure makes it a useful tool for ensuring the accuracy, precision, and reliability of advanced analytical methods focused on this class of molecules.

Challenges and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of Ethyl 2-(1-hydroxycycloheptyl)acetate and related β-hydroxy esters often relies on the Reformatsky reaction. wikipedia.orgchemistnotes.com This method involves the reaction of an α-halo ester with a ketone (cycloheptanone in this case) in the presence of metallic zinc. chemistnotes.com While effective, this approach presents several sustainability and efficiency challenges.

Current Challenges:

Use of Stoichiometric Metals: The classical Reformatsky reaction requires stoichiometric amounts of zinc, which can be difficult to activate and leads to the generation of metallic waste products. chemistnotes.comnih.gov

Harsh Reaction Conditions: The reaction often requires anhydrous solvents and specific temperature controls to proceed efficiently, contributing to high energy consumption.

Future Research Directions: Future efforts are geared towards developing greener and more efficient synthetic protocols. A primary focus is the adoption of biocatalysis, particularly the use of enzymes like lipases. researchgate.net Enzymatic synthesis offers reactions under milder, aqueous conditions, high selectivity, and a significantly improved environmental profile. acs.orgnih.gov Developing a lipase-catalyzed route from cycloheptanone (B156872) and an appropriate C2-synthon would represent a major step forward. Additionally, the adaptation of the Reformatsky reaction to flow chemistry systems could enhance efficiency, improve heat transfer, and reduce waste, making the process more suitable for industrial-scale production. rsc.org

| Synthesis Approach | Key Challenges | Future Sustainable Alternatives |

| Traditional Reformatsky | Zinc waste, harsh conditions, moderate atom economy. | Enzymatic catalysis (e.g., using lipases). researchgate.netacs.org |

| Grignard-type Reactions | High reactivity leading to side products, moisture sensitivity. | Development of catalytic asymmetric variants. |

| Flow Chemistry | Requires specialized equipment and optimization. | Integration of Reformatsky reaction into continuous flow systems. rsc.org |

Enhancing Stereocontrol in Complex Chemical Environments

The central carbon atom bearing the hydroxyl and acetate (B1210297) groups in this compound is a tertiary stereocenter. The creation of such congested chiral centers with high stereoselectivity is a formidable challenge in organic synthesis. nih.govrsc.org This challenge is compounded by the conformational flexibility of the seven-membered cycloheptane (B1346806) ring.

Current Challenges:

Tertiary Stereocenter Formation: Achieving high enantioselectivity in the synthesis of tertiary alcohols is inherently difficult due to steric hindrance around the reactive center. nih.gov

Conformational Flexibility: Unlike the well-behaved chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of low-energy twist-chair and chair conformations. researchgate.netlibretexts.org This flexibility makes it difficult to predict and control the facial selectivity of nucleophilic additions to the cycloheptanone precursor.

Lack of Directing Groups: The parent cycloheptanone lacks strong directing groups to guide the stereochemical outcome of the reaction.

Future Research Directions: A key area for future research is the development of novel catalytic systems for the asymmetric synthesis of this molecule. This includes the design of chiral organocatalysts, such as proline derivatives or chiral thioureas, which have shown promise in related asymmetric additions to ketones. rsc.org Another promising avenue is the exploration of chiral transition-metal catalysts, for instance, molybdenum-based systems that can facilitate stereocontrolled reactions on α-hydroxy esters. nih.gov Substrate-controlled approaches, where a chiral auxiliary is temporarily attached to the cycloheptane ring or the ester fragment, could also provide a viable pathway to high stereopurity.

Exploration of Novel Reactivity and Transformation Pathways

While this compound is a stable compound, its bifunctional nature—containing both a tertiary alcohol and an ester—makes it a potentially versatile synthetic intermediate. However, the specific influence of the bulky and flexible cycloheptyl ring on its reactivity is not well-explored.

Current Challenges:

Steric Hindrance: The cycloheptyl group may sterically impede transformations at both the hydroxyl and ester functionalities, potentially requiring more forcing reaction conditions.

Competing Reaction Pathways: The presence of two reactive sites can lead to competing reactions. For example, dehydration of the tertiary alcohol could compete with ester hydrolysis or transesterification under certain conditions.

Future Research Directions: Future research should focus on systematically exploring the transformation of this compound. This could involve leveraging the hydroxyl group for further functionalization, such as its conversion into an amino group to produce novel α-amino acid derivatives, a transformation demonstrated in related systems using molybdenum catalysis. nih.gov Another area of interest is the controlled elimination of the hydroxyl group to generate cycloheptenylidene acetates, which could serve as monomers for polymerization or as intermediates in the synthesis of other complex cyclic systems. Investigating its reactivity in ring-opening or ring-expansion reactions, potentially triggered by the functional groups, could also lead to novel molecular scaffolds.

Advanced Characterization Techniques for Dynamic Processes

The conformational dynamism of the cycloheptane ring presents a significant characterization challenge. researchgate.net Standard analytical techniques may only provide time-averaged data, obscuring the complex conformational landscape that governs the molecule's properties and reactivity.

Current Challenges:

Conformational Equilibrium: At room temperature, the molecule exists as a rapidly interconverting mixture of conformers, making it difficult to isolate or characterize a single conformational state. libretexts.org

Spectral Overlap: The large number of protons in similar chemical environments within the cycloheptyl ring can lead to complex and overlapping signals in standard ¹H NMR spectra, complicating detailed structural elucidation.

Future Research Directions: The application of advanced characterization techniques is crucial for understanding the dynamic behavior of this compound. Variable-temperature NMR (VT-NMR) spectroscopy can be employed to "freeze out" individual conformers at low temperatures, allowing for the determination of their relative energies and the barriers to interconversion. auremn.org.br In tandem with experimental methods, high-level computational chemistry, such as Density Functional Theory (DFT), can be used to model the potential energy surface and predict the geometries and relative populations of different conformers. researchgate.netresearchgate.net Techniques like molecular dynamics simulations can further provide insights into the time-dependent behavior of the molecule, offering a more complete picture of its structural dynamics. dagstuhl.de

| Technique | Information Gained | Challenge Addressed |

| Variable-Temp. NMR | Thermodynamic parameters of conformational equilibrium. | Characterizing individual conformers in a dynamic system. auremn.org.br |